N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-26(30-16-14-20-8-4-6-12-23(20)30)19-33-25-18-29(24-13-7-5-11-22(24)25)17-15-28-27(32)21-9-2-1-3-10-21/h1-13,18H,14-17,19H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCZKEYPHBDQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indoline with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Indole Coupling: The thioether intermediate is coupled with an indole derivative under suitable conditions to form the core structure.
Benzamide Addition: Finally, the benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the indoline and benzamide moieties can be reduced to alcohols or amines.
Substitution: The indole and indoline rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Neuroprotection: Some derivatives of this compound have shown neuroprotective effects in models of ischemic stroke.
Antimicrobial Activity: It has been studied for its antimicrobial properties, particularly against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Indole-Thioether-Benzamide Derivatives
- Compound 2a–i (): These derivatives contain indole-3-acetic hydrazide cores with 1,3,4-oxadiazole-thione and thioacetamide substituents.
- N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide (): This analog replaces the indoline group with a thiazole ring, altering electronic properties and solubility. Thiazole’s electron-withdrawing nature may reduce metabolic stability compared to the target compound’s indoline group .
Benzamide-Indole Hybrids
- N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a) (): Features a formyl group on the indole ring, which enhances electrophilicity but reduces steric bulk compared to the thioether-indoline chain in the target compound. The formyl group may facilitate covalent binding to targets, whereas the thioether in the query compound could improve membrane permeability .
- N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-benzamide (215l) (): Lacks the thioether and indoline groups but includes a propyl spacer. The simplified structure may offer easier synthesis but reduced specificity for targets requiring heterocyclic interactions .
Thiadiazole-Benzamide Derivatives
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) (): These compounds replace the indole/indoline system with a 1,3,4-thiadiazole core. The thiadiazole’s rigid planar structure may enhance π-π stacking in enzyme active sites, but the absence of indole’s hydrogen-bonding capacity could limit bioavailability .
Pharmacological Potential
- Anticancer Activity : Indole derivatives in and exhibit anticancer properties via kinase inhibition or DNA intercalation. The target compound’s indoline-thioether system could modulate similar pathways, though specific data are lacking .
- Enzyme Inhibition : Thiadiazole-benzamide derivatives () show acetylcholinesterase inhibitory activity. The query compound’s benzamide group may similarly interact with enzymatic active sites, but its larger structure could affect binding kinetics .
Physicochemical Properties
Biological Activity
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex compound with potential biological activities that are currently under investigation. This article will explore its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining indole and benzamide moieties, which are known for their diverse pharmacological properties. The synthesis typically involves several key steps:
- Indole Formation : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Thioether Linkage : A nucleophilic substitution reaction is used to incorporate the thioether group.
- Amide Bond Formation : The final amide bond is formed using coupling reactions or condensation reactions involving acid chlorides and amines.
The molecular formula of this compound is , with a molecular weight of 469.6 g/mol .
Anticancer Activity
Recent studies have indicated that indoline derivatives, including this compound, exhibit promising anticancer properties. In one study, a series of indoline derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa cells. The results showed significant inhibition of cell growth, suggesting that these compounds may induce apoptosis through mechanisms such as Noxa-mediated pathways .
Insecticidal and Fungicidal Activities
Research has demonstrated that derivatives of benzamides similar to this compound possess insecticidal and fungicidal activities. In a bioassay, certain compounds showed high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. Specifically, compounds demonstrated death rates exceeding 90%, indicating their potential as effective pesticides .
| Compound | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| 7a | 10 | 100 |
| 7b | 10 | 10 |
| 7h | 10 | 20 |
Additionally, the fungicidal activities against Botrytis cinereal were notable, with some compounds exhibiting better inhibitory effects than established fungicides like fluxapyroxad .
Case Study: Antitumor Activity
A specific study focused on the antitumor activity of indoline derivatives against esophageal squamous cell carcinoma (ESCC). The derivatives were found to significantly inhibit ESCC growth by inducing apoptosis through activation of pro-apoptotic factors. This study highlights the potential therapeutic applications of indoline-based compounds in cancer treatment .
Research Findings on Structure Activity Relationship (SAR)
The structure activity relationship (SAR) studies have provided insights into how modifications in the chemical structure affect biological activity. It was observed that substituents on the benzene ring significantly influenced both insecticidal and fungicidal activities. Compounds with specific functional groups showed enhanced potency against various pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
